molecular formula C18H22N2O6 B3757297 MFCD02968727

MFCD02968727

Cat. No.: B3757297
M. Wt: 362.4 g/mol
InChI Key: FXWOMPWEAQQRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02968727 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02968727 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and sulfonation. For instance, carbon-based solid acids can be produced through different preparation conditions and modification methods, such as one-step, two-step, hydrothermal, and template methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD02968727 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of organic compounds is a widely studied reaction in both academia and the chemical industry . The compound can also participate in Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations .

Mechanism of Action

The mechanism of action of MFCD02968727 involves its interaction with specific molecular targets and pathways. For example, certain compounds exert their effects by inhibiting enzymes involved in neurotransmitter uptake, thereby prolonging their duration of action within the neuronal synapse . Similarly, this compound may interact with specific proteins or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds: MFCD02968727 can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to undergo specific reactions and interact with particular molecular targets sets it apart from other compounds.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-3-26-18(23)14-11-20-15-5-4-12(17(22)24-2)10-13(15)16(14)19-6-8-25-9-7-21/h4-5,10-11,21H,3,6-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWOMPWEAQQRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCOCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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